molecular formula C16H14FN5O3 B4755918 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4755918
M. Wt: 343.31 g/mol
InChI Key: WGCPXQAIHDXSSY-UHFFFAOYSA-N
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Description

5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound. It consists of a pyrazole ring with various functional groups attached, making it a compound of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps. The initial steps typically include the creation of the 1-(4-fluorobenzyl)-1H-pyrazole intermediate, which is achieved through cyclization reactions involving hydrazines and ethyl acetoacetate in the presence of acid catalysts. Further steps involve attaching the amino carbonyl group and the methyl group through coupling reactions and carbonylation.

Industrial Production Methods

Industrially, the production of this compound can be scaled up through high-pressure and high-temperature reactors to increase the yield. Automated synthesis machines and advanced purification systems, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

  • Substitution: The compound can undergo nucleophilic substitution, especially at positions activated by the electron-withdrawing fluorine atom.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or other strong oxidizing agents.

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The products vary depending on the specific reaction conditions but can include oxidized derivatives, alcohols, and substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as an intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new synthetic pathways and materials.

Biology

In biological research, it is studied for its potential as a biochemical tool. Its interaction with various biological targets helps researchers understand enzyme activities and protein functions.

Medicine

In medicine, 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is investigated for its potential therapeutic effects. It is a candidate in drug discovery programs targeting inflammation, cancer, and other diseases due to its ability to interact with specific molecular targets.

Industry

Industrial applications include its use in the development of pharmaceuticals and as a building block for agrochemicals and other fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes, altering their activity and leading to changes in metabolic pathways. The exact mechanism often involves inhibiting or activating key enzymes, which in turn affects cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both fluorobenzyl and pyrazole rings. This combination enhances its ability to interact with a diverse array of biological targets, making it more versatile in scientific research and medicinal applications.

List of Similar Compounds

  • 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole

  • 1H-Pyrazole-4-carboxylic acid

  • N-(4-Fluorobenzyl)pyrazole

Each of these compounds shares structural similarities with this compound but differs in specific functional groups or additional modifications.

Hope this detailed guide gives you all the insights you're after!

Properties

IUPAC Name

5-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c1-21-14(12(8-18-21)16(24)25)15(23)19-13-6-7-22(20-13)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCPXQAIHDXSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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